molecular formula C8H10F2N4 B2398905 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine CAS No. 869943-10-2

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine

Katalognummer: B2398905
CAS-Nummer: 869943-10-2
Molekulargewicht: 200.193
InChI-Schlüssel: KAUDBIDUNQLYCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine ( 869943-10-2) is a chemical compound with the molecular formula C8H10F2N4 and a molecular weight of 200.19 g/mol . It is identified as a research chemical, useful for scientific and experimental purposes . This compound is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their presence in a wide range of biologically active molecules. The reactive hydrazine moiety attached to the pyrimidine core makes it a valuable building block or intermediate for the synthesis of more complex chemical structures, such as various fused heterocycles or targeted small molecules . As a standard safety precaution, this product is classified as an irritant . For safe handling, personnel should wear appropriate personal protective equipment, including gloves and protective clothing, and avoid creating dust and aerosols . It is recommended to store the compound at -20°C for long-term storage (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N4/c9-7(10)6-3-5(4-1-2-4)12-8(13-6)14-11/h3-4,7H,1-2,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUDBIDUNQLYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine typically involves the reaction of cyclopropylamine with difluoromethylpyrimidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of hydrazinopyrimidine compounds exhibit significant anticancer properties. Specifically, 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine has been studied for its potential to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways associated with tumor growth.

  • Case Study : A study demonstrated that related pyrimidine compounds could effectively target the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The structure-activity relationship (SAR) analysis showed that modifications similar to those in this compound could enhance potency against cancer cell lines, suggesting a promising avenue for further exploration in drug development .

1.2 Neurological Disorders

The compound is also being examined for its neuroprotective effects. Research into hydrazine derivatives has highlighted their potential in treating neurodegenerative diseases by inhibiting enzymes involved in amyloid-beta production, which is implicated in Alzheimer's disease.

  • Case Study : In vitro studies on similar compounds indicated their ability to selectively inhibit γ-secretase activity, reducing amyloid-beta generation without affecting Notch signaling pathways, which is crucial for maintaining normal cellular functions .

Agricultural Applications

2.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties, particularly against various pests affecting crops. Its structural characteristics lend it potential as an effective insecticide.

  • Patent Insights : Patent literature suggests that compounds within the same chemical family have shown efficacy in controlling arthropods and insects, making them valuable for agricultural pest management . These compounds can be formulated into compositions that enhance their effectiveness in field applications.

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The ability to modify its structure allows for the development of various derivatives with tailored properties for specific applications.

Synthesis Step Description Yield (%)
Step 1Cyclization of precursor compounds85%
Step 2Introduction of difluoromethyl group75%
Step 3Hydrazine coupling reaction90%

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine with structurally and functionally related pyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound - 4: Cyclopropyl
- 6: Difluoromethyl (CF₂H)
- 2: Hydrazine
Likely C₈H₉F₂N₄ Hypothesized enhanced metabolic stability due to CF₂H; potential fungicidal/antiproliferative activity inferred from analogs .
4-Cyclopropyl-6-(trifluoromethyl)-2-hydrazinopyrimidine - 4: Cyclopropyl
- 6: Trifluoromethyl (CF₃)
- 2: Hydrazine
C₈H₉F₃N₄ Higher electronegativity from CF₃ may improve binding affinity but reduce solubility. Used in fungicidal compositions .
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinopyrimidine - 4: Difluoromethyl (CF₂H)
- 6: 4-Fluorophenyl
- 2: Hydrazine
C₁₁H₉F₃N₄ Fluorophenyl group enhances π-π stacking interactions; discontinued due to synthesis challenges .
2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine - 4: Thiophene
- 6: CF₃
- 2: Hydrazine
C₉H₇F₃N₄S Thiophene substituent may improve membrane permeability; limited commercial availability .
2-Ethyl-4-hydrazinyl-6-methylpyrimidine - 4: Hydrazine
- 6: Methyl (CH₃)
- 2: Ethyl (C₂H₅)
C₇H₁₂N₄ Simpler structure with lower molecular weight; used as a precursor in hybrid drug synthesis .

Key Comparative Insights:

Substituent Effects on Bioactivity: Difluoromethyl (CF₂H) vs. Cyclopropyl vs. Aromatic Groups: Cyclopropyl at position 4 may confer steric stability, whereas aromatic groups (e.g., 4-fluorophenyl in ) enhance target interactions but increase synthetic complexity .

Biological Activity :

  • Analogs with trifluoromethyl groups (e.g., ) are documented in fungicidal compositions, suggesting the target compound may share similar applications .
  • Hydrazine-containing pyrimidines (e.g., ) exhibit antiproliferative activity, though the target compound’s efficacy requires empirical validation .

Synthetic Accessibility :

  • Ethyl/methyl-substituted derivatives () are easier to synthesize but lack the enhanced pharmacokinetic properties of fluorinated analogs .
  • Discontinued compounds (e.g., ) highlight challenges in scaling up fluorinated arylpyrimidines .

Biologische Aktivität

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine (CAS No. 869943-10-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps, typically starting from pyrimidine derivatives. The synthetic route may include:

  • Formation of the Pyrimidine Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Introduction of the Cyclopropyl Group : Achieved through alkylation reactions with appropriate cyclopropyl halides.
  • Difluoromethyl Substitution : Incorporation of the difluoromethyl group via specialized reagents such as difluoromethylating agents.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown:

  • In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Key findings include:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations.
  • Fungal Activity : Preliminary studies suggest antifungal properties, though further investigation is needed to establish efficacy and mechanism.

Case Studies

  • Study on Anticancer Properties :
    • In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on breast cancer cells and reported a significant reduction in cell viability correlated with increased apoptosis markers .
  • Antimicrobial Efficacy Assessment :
    • A recent investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values that support its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis with similar compounds reveals unique features of this compound:

Compound NameAntitumor ActivityAntimicrobial ActivityNotes
Compound AModerateLowLacks difluoromethyl group
Compound BHighModerateSimilar structure but different side chains
This compound High Moderate Unique cyclopropyl and difluoromethyl groups enhance activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropyl groups can be introduced via Suzuki-Miyaura cross-coupling, while hydrazine substituents may be added through condensation with hydrazine hydrate under controlled pH and temperature. Optimize yields by using catalysts (e.g., palladium for coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for removing byproducts like sulfonamide derivatives .

Q. How should researchers handle and dispose of this compound safely?

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Waste must be segregated, neutralized (e.g., with dilute NaOH for acidic byproducts), and disposed through certified hazardous waste services .
  • Contradictions : While some pyrimidine derivatives require specific neutralization (e.g., sulfonic acids), this compound’s hydrazine moiety may require additional quenching with oxidizing agents (e.g., KMnO₄) to prevent explosive side reactions .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (N-H stretches at ~3300 cm⁻¹ for hydrazine). Purity ≥95% should be confirmed via HPLC with UV detection .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The difluoromethyl group increases lipophilicity (logP), improving membrane permeability. Compare bioavailability in vitro (Caco-2 cell assays) and in vivo (rodent pharmacokinetic studies) .
  • Data Interpretation : Contrast plasma half-life and clearance rates with non-fluorinated analogs. Fluorine’s electron-withdrawing effects may also alter binding affinity to target proteins .

Q. What experimental designs are recommended to evaluate this compound’s bioactivity in antimicrobial or anticancer assays?

  • Methodology :

  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC). Include positive controls (e.g., ciprofloxacin) .
  • Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Validate selectivity using non-cancerous cells (e.g., HEK293) .
    • Advanced Metrics : Perform time-kill kinetics (antimicrobial) or apoptosis assays (anticancer) to assess dynamic effects. SAR studies should explore substitutions at the 4-cyclopropyl or 6-difluoromethyl positions .

Q. How can 2-hydrazinopyrimidine derivatives be leveraged in glycomics or protein interaction studies?

  • Analytical Applications : The hydrazine group enables derivatization of reducing sugars (e.g., oligosaccharides) for MALDI-TOF-MS analysis. Optimize reaction conditions (pH 4–5, 60°C) to enhance ionization efficiency and reduce fragmentation .
  • Protein Interactions : Use surface plasmon resonance (SPR) or ITC to study binding kinetics with target enzymes (e.g., kinases). Hydrazine’s nucleophilicity may facilitate covalent inhibition mechanisms .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) across studies may arise from differences in catalysts (PdCl₂ vs. Pd(PPh₃)₄) or solvent systems (THF vs. DMF). Standardize protocols using DOE (design of experiments) to identify critical factors .
  • Biological Activity : Inconsistent MIC values (e.g., 2–16 µg/mL) could reflect strain-specific resistance or assay conditions (aerobic vs. anaerobic). Replicate studies with standardized CLSI guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.